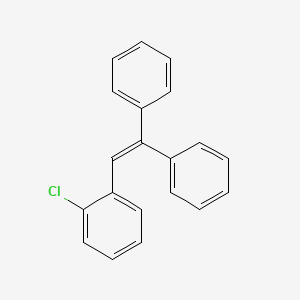![molecular formula C7H9N3O2 B13957800 [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid CAS No. 780726-61-6](/img/structure/B13957800.png)
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and functional properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid typically involves the reaction of pyrrolidine derivatives with cyanoimino compounds under specific conditions. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction, deformylation, and functionalization to yield the desired product . The reaction conditions often require the use of specific oxidants and additives to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as amination, cyclization, and oxidation of pyrrolidine derivatives, followed by purification and isolation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can modify the cyanoimino group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A five-membered lactam with similar structural features and biological activities.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct chemical properties and applications.
Prolinol: A pyrrolidine-based compound with unique stereochemistry and biological profiles.
Uniqueness
The uniqueness of this compound lies in its specific cyanoimino group, which imparts distinct chemical reactivity and biological activities compared to other pyrrolidine derivatives . This makes it a valuable compound for various scientific research and industrial applications.
Propriétés
Numéro CAS |
780726-61-6 |
|---|---|
Formule moléculaire |
C7H9N3O2 |
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
2-(2-cyanoiminopyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H9N3O2/c8-5-9-6-2-1-3-10(6)4-7(11)12/h1-4H2,(H,11,12) |
Clé InChI |
IUMDKHAVYAIBBE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NC#N)N(C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)
![Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)





![Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-](/img/structure/B13957764.png)
![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)




